Functional Selectivity: Non-Transportable Blocker vs. Transportable Substrate for EAATs
Pyrrolidine-3,4-dicarboxylic acid (as its analog L-anti-endo-3,4-methanopyrrolidine-3,4-dicarboxylate) is classified as a non-transportable inhibitor, whereas L-trans-2,4-PDC is a transportable substrate. This was demonstrated in rat forebrain synaptosomes using a heteroexchange assay. Non-transportable inhibitors like 3,4-PDC block uptake without themselves being transported, preventing the counter-transport of glutamate [1]. This is a critical mechanistic distinction that avoids the confounding release of intracellular glutamate seen with substrate inhibitors [2].
| Evidence Dimension | Mechanism of EAAT Inhibition |
|---|---|
| Target Compound Data | Non-transportable blocker (prevents uptake without inducing heteroexchange) |
| Comparator Or Baseline | L-trans-2,4-PDC is a transportable substrate (induces heteroexchange) |
| Quantified Difference | Qualitative, not quantitative. Functional profile is distinct. |
| Conditions | Rat forebrain synaptosomal D-[3H]aspartate uptake and heteroexchange assays |
Why This Matters
For researchers requiring clean blockade of EAAT function without the confounding variable of transporter-mediated glutamate release, a non-transportable inhibitor is essential.
- [1] Koch, H. P., Kavanaugh, M. P., Esslinger, C. S., Zerangue, N., Humphrey, J. M., Amara, S. G., Chamberlin, A. R., & Bridges, R. J. (1999). Differentiation of substrate and nonsubstrate inhibitors of the high-affinity, sodium-dependent glutamate transporters. Molecular Pharmacology, 56(6), 1095–1104. View Source
- [2] Griffiths, R., Dunlop, J., Gorman, A., Senior, J., & Grieve, A. (1994). L-trans-pyrrolidine-2,4-dicarboxylate and cis-1-aminocyclobutane-1,3-dicarboxylate behave as transportable, competitive inhibitors of the high-affinity glutamate transporters. Biochemical Pharmacology, 47(2), 267–274. View Source
